molecular formula C17H14O4 B7756680 2-Ethyl-7-hydroxy-3-phenoxychromen-4-one

2-Ethyl-7-hydroxy-3-phenoxychromen-4-one

Cat. No.: B7756680
M. Wt: 282.29 g/mol
InChI Key: BFRJZUGDYXGRDU-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxy-3-phenoxychromen-4-one (CAS 315232-62-3) is a synthetic chromenone derivative characterized by a 4-oxo-chromen backbone substituted with ethyl, hydroxy, and phenoxy groups at positions 2, 7, and 3, respectively. Chromenones, a subclass of flavonoids, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound is primarily utilized as a pharmaceutical intermediate, with its substituents influencing solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

2-ethyl-7-hydroxy-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-14-17(20-12-6-4-3-5-7-12)16(19)13-9-8-11(18)10-15(13)21-14/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRJZUGDYXGRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-hydroxy-3-phenoxychromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under specific reaction conditions. One common method involves the reaction of 2-ethyl-4H-chromen-4-one with phenol in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxy-3-phenoxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-7-hydroxy-3-phenoxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-hydroxy-3-phenoxychromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and redox reactions, contributing to its biological activity. Additionally, the phenoxy group can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

Key structural differences among analogs arise from substituent positions and functional group modifications:

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Modifications
2-Ethyl-7-hydroxy-3-phenoxychromen-4-one 2-Ethyl, 3-Phenoxy, 7-OH C₁₈H₁₆O₄ 296.32 Ethyl at C2 enhances lipophilicity
6-Ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one 6-Ethyl, 7-OCH₃, 2-CH₃, 3-Phenoxy C₂₀H₂₀O₄ 324.40 Methoxy at C7 reduces polarity
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one 3-(4-OH-Ph), 6-OCH₃, 7-OH C₁₆H₁₂O₅ 284.27 Dual hydroxyls increase H-bonding
Neobavaisoflavone 3-[4-OH-3-(prenyl)phenyl], 7-OH C₂₀H₁₈O₄ 322.40 Prenyl group enhances protein binding
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one 6-Et, 3-(4-F-PhO), 7-OH, 2-CH₃ C₁₈H₁₅FO₄ 314.30 Fluorine improves metabolic stability

Impact on Physicochemical Properties

  • Lipophilicity : Ethyl and methyl groups (e.g., at C2 or C6) increase lipophilicity, enhancing membrane permeability. For instance, the 2-ethyl group in the target compound contributes to a higher logP compared to analogs with smaller substituents .
  • Solubility : Hydroxy groups (e.g., at C7) improve aqueous solubility via hydrogen bonding, whereas methoxy or trifluoromethyl groups (e.g., in CAS 259255-52-2 ) reduce it.
  • Electron Effects : Electron-withdrawing groups like trifluoromethyl (e.g., in ) alter reactivity, while electron-donating groups like methoxy () stabilize aromatic systems .

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